molecular formula C12H6Br2S B14874734 2,4-Dibromodibenzothiophene

2,4-Dibromodibenzothiophene

Cat. No.: B14874734
M. Wt: 342.05 g/mol
InChI Key: PNKYJFALBICZKX-UHFFFAOYSA-N
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Description

2,4-Dibromodibenzothiophene is an organosulfur compound with the chemical formula C12H6Br2S. It consists of two bromine atoms substituted at the 2 and 4 positions of the dibenzothiophene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromodibenzothiophene can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromodibenzothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromodibenzothiophene largely depends on the specific application and the chemical environment. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can activate the molecule towards nucleophilic attack. In materials science, its incorporation into polymers can enhance electronic properties due to the presence of the sulfur atom and the conjugated system .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromodibenzothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 2 and 4 positions enhances its utility in various synthetic and industrial applications compared to its non-brominated or differently brominated counterparts .

Properties

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

IUPAC Name

2,4-dibromodibenzothiophene

InChI

InChI=1S/C12H6Br2S/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H

InChI Key

PNKYJFALBICZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC(=C3)Br)Br

Origin of Product

United States

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